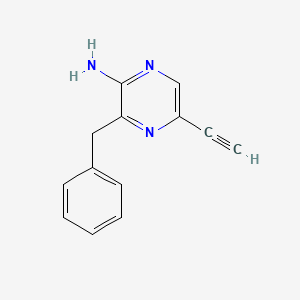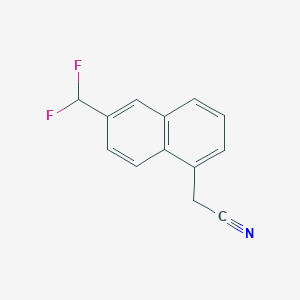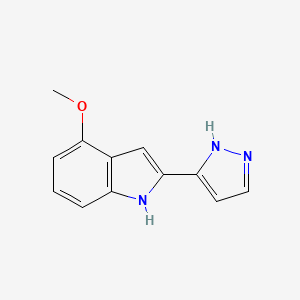
Quinoline-2,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-2,4-dicarboxamide is a heterocyclic compound that features a quinoline ring system with two carboxamide groups at the 2 and 4 positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Quinoline-2,4-dicarboxamide can be synthesized through various methods. One common approach involves the reaction of quinoline-2,4-dicarboxylic acid with ammonia or amines under suitable conditions. Another method includes the use of acetylenedicarboxylates and aryl amines in the presence of molecular iodine as a catalyst . This reaction typically occurs in acetonitrile at elevated temperatures (around 80°C).
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of recyclable catalysts and solvent-free conditions are also explored to enhance the sustainability of the production process .
化学反应分析
Types of Reactions
Quinoline-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline-2,4-dicarboxylic acid, quinoline-2,4-diamine, and various substituted quinoline derivatives .
科学研究应用
Quinoline-2,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: This compound derivatives exhibit antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of fluorescent materials and catalysts for various chemical reactions.
作用机制
The mechanism of action of quinoline-2,4-dicarboxamide involves its interaction with specific molecular targets. For instance, as a G-quadruplex stabilizer, it binds to the G-quadruplex structures in DNA, thereby inhibiting the activity of certain enzymes involved in DNA replication and transcription . This interaction can lead to the stabilization of telomeric regions and the inhibition of cancer cell proliferation.
相似化合物的比较
Similar Compounds
- Quinoline-2,4-dicarboxylic acid
- Quinoline-2,4-diamine
- Quinoline-4-carboxamide
Uniqueness
Quinoline-2,4-dicarboxamide is unique due to its dual carboxamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to stabilize G-quadruplex structures and its diverse applications in various fields make it a compound of significant interest .
属性
CAS 编号 |
32743-31-0 |
|---|---|
分子式 |
C11H9N3O2 |
分子量 |
215.21 g/mol |
IUPAC 名称 |
quinoline-2,4-dicarboxamide |
InChI |
InChI=1S/C11H9N3O2/c12-10(15)7-5-9(11(13)16)14-8-4-2-1-3-6(7)8/h1-5H,(H2,12,15)(H2,13,16) |
InChI 键 |
ZTKFFLQRUZSGFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)
![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)


![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)


![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)

![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)
